5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol

Description

Chemical Structure and Synthesis

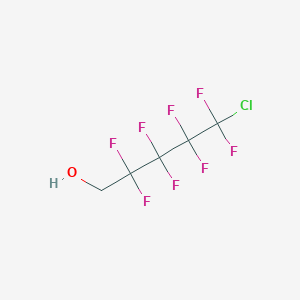

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (C₅H₃ClF₈O, molecular weight: ~266.45 g/mol) is a fluorinated alcohol with chlorine and fluorine substituents. The compound features a hydroxyl group at position 1 and fluorine atoms at positions 2, 3, 4, and 5, with a chlorine atom replacing one hydrogen at position 5. Its synthesis involves chloroformate derivatization, as demonstrated in the preparation of 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), a reagent for analyzing hydrophilic water disinfection byproducts .

Applications

The compound is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for polar analytes, owing to its ability to enhance volatility and detectability . Its fluorinated structure contributes to unique physicochemical properties, including high electronegativity and lipophilicity, which are advantageous in analytical chemistry.

Properties

IUPAC Name |

5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWZMKSODUPSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol typically involves the reaction of hexafluoropropylene oxide with chloropentafluoroethane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction product is then purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Derivatization Agent

One of the primary applications of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol is as a derivatizing agent in analytical chemistry. It is particularly useful for the detection of highly polar and hydrophilic analytes in water samples. The compound's ability to form stable derivatives enhances the sensitivity and selectivity of gas chromatography-mass spectrometry (GC-MS) analyses .

Case Study: Detection of Disinfection Byproducts

In environmental studies, this compound has been utilized to identify unknown highly polar disinfection byproducts in ozonated drinking water. The derivatization process allows for improved detection limits and accurate quantification of these byproducts.

Nanotechnology

Cosurfactant in Nanocrystal Synthesis

In nanotechnology, this compound serves as a cosurfactant in the synthesis of silver and silver iodide nanocrystals. Its unique properties help stabilize the nanoparticles during synthesis and improve their uniformity and size distribution .

Environmental Science

Identification of Polar Compounds

The compound is also applied in environmental science for identifying polar compounds that may pose risks to water quality. Its high electron affinity allows it to react effectively with various functional groups present in contaminants .

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol involves its ability to react with various functional groups, such as carboxylic, hydroxylic, and aminic groups. This reactivity allows it to form multiply-substituted non-polar derivatives that can be easily extracted and analyzed. The compound’s high electron affinity and stability make it effective in forming stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Physical and Chemical Properties

Key Research Findings

Derivatization Efficiency: The chlorine substituent in this compound enhances its reactivity as a derivatizing agent compared to non-chlorinated analogs, enabling efficient analysis of hydrophilic disinfection byproducts .

Surfactant Performance: The non-chlorinated analog (2,2,3,3,4,4,5,5-octafluoro-1-pentanol) forms surfactants with a CMC of 3.24 × 10⁻³ mol/L when sulfated, indicating moderate surface activity . Chlorination likely reduces hydrophilicity, altering micelle formation.

However, the chloro derivative may pose additional risks due to halogen persistence.

Safety Profile: The non-chlorinated compound is classified as causing skin/eye irritation and respiratory discomfort . The chloro variant is presumed to share these hazards, with possible enhanced toxicity due to Cl substitution.

Biological Activity

Overview

5-Chloro-2,2,3,3,4,4,5,5-octafluoro-pentan-1-ol (CAS Number: 76711-87-0) is a fluorinated alcohol characterized by its unique molecular structure that includes a high degree of fluorination and a chlorine atom. This compound exhibits distinct chemical properties such as high thermal stability and low reactivity with many common chemicals. Its molecular formula is C5H3ClF8O. The biological activity of this compound has garnered attention in various scientific fields, particularly in analytical chemistry and environmental science.

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClF8O |

| Molecular Weight | 296.03 g/mol |

| Boiling Point | 53.1 °C at 760 mmHg |

| Flash Point | 5.6 °C |

| Density | 1.508 g/cm³ |

| Polar Surface Area | 17.07 Ų |

The biological activity of this compound is primarily attributed to its ability to react with various functional groups such as carboxylic acids, alcohols, and amines. This reactivity facilitates the formation of multiply-substituted derivatives that can be easily extracted and analyzed in various biological and environmental samples.

The compound's high electron affinity contributes to its effectiveness in forming stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. This makes it particularly valuable in identifying polar compounds in complex matrices such as water samples.

Analytical Chemistry

One of the notable applications of this compound is as a derivatizing agent for highly polar and hydrophilic analytes in water samples. A study demonstrated its effectiveness in derivatizing a range of polar compounds including hydroxylamine and various acids. The derivatization process enhances the analytes' volatility and detectability in GC-MS analysis.

Case Study: Derivatization Efficiency

In a comparative study involving 39 highly polar standard analytes:

- Detection Limits : Achieved detection limits ranged from 0.3 to 1 µg/L.

- Reactivity : The compound showed superior reactivity compared to traditional perfluorinated chloroformates.

- Stability : Derivatives formed were stable and exhibited optimal volatility for GC separation.

Environmental Science

The compound has also been utilized in environmental studies to identify disinfection byproducts (DBPs) in ozonated drinking water. Its ability to form stable derivatives allows for the detection of previously unknown DBPs that may pose health risks.

Toxicological Profile

While specific toxicological data on this compound is limited, it is important to consider the broader category of perfluoroalkyl substances (PFAS), which have been associated with various health effects including altered immune function and reproductive toxicity. As such compounds can accumulate in biological tissues over time and exhibit persistent environmental behavior.

Q & A

Q. How do steric and electronic effects in fluorinated alcohols impact their utility in membrane technologies or catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.